The synthesis of anthralin 10,10'-dimer generally involves the reaction of anthralin under oxidative conditions or in light-exposed environments. One notable method includes the reaction of anthralin in aqueous buffer solutions where it can spontaneously dimerize. This process typically yields a mixture of products, with the 10,10'-dimer being one of the major components formed within hours .
Technical details regarding this synthesis indicate that factors such as pH and temperature play crucial roles in determining the rate and extent of dimer formation. For instance, solutions maintained at physiological pH (around 7.5) have been shown to facilitate this transformation effectively . The presence of light further accelerates the decomposition of anthralin into its dimeric form.
The molecular structure of anthralin 10,10'-dimer consists of two anthralin units connected through a bond at the 10-position. The chemical formula is , reflecting its composition.
Anthralin 10,10'-dimer participates in various chemical reactions primarily due to its functional groups. Key reactions include:
These reactions highlight the compound's potential instability and reactivity under different conditions.
The mechanism by which anthralin 10,10'-dimer exerts its effects is closely related to that of its precursor, anthralin. It is believed to modulate cellular signaling pathways involved in keratinocyte proliferation and apoptosis.
Relevant data indicate that under light protection at physiological pH, solutions containing anthralin can decompose within hours into various products including the dimeric form .
Anthralin 10,10'-dimer finds applications primarily in dermatology due to its antipsoriatic properties. It serves as a model compound for studying drug stability and efficacy in treating skin disorders. Furthermore, research continues into its potential roles in other therapeutic areas due to its biological activities against cell proliferation and mitochondrial function modulation.
The story of anthralin 10,10'-dimer begins with the development of anthralin itself, first synthesized in 1916 as a synthetic analogue of chrysarobin—a natural product derived from the Brazilian araroba tree used since the 19th century for psoriasis treatment [3]. Early pharmaceutical formulations of anthralin were noted for their tendency to undergo color changes upon air exposure, initially considered an undesirable characteristic. By the mid-20th century, analytical studies revealed this discoloration resulted from oxidation processes generating multiple derivatives, including the 10,10'-dimer and other polymeric species [8].
The intentional investigation of anthralin dimers emerged when researchers sought to:
A key historical milestone occurred when researchers isolated and characterized the dimer from aged anthralin formulations, confirming its bisanthrone structure through emerging spectroscopic techniques in the 1970-1980s [9]. This paved the way for dedicated studies on its chemical behavior distinct from the monomeric parent compound.
Anthralin 10,10'-dimer possesses a well-defined molecular architecture resulting from the oxidative coupling of two anthralin molecules. Its systematic chemical designation is 10-(4,5,10-trihydroxyanthracen-9-yl)anthracene-1,8,9-triol, reflecting the positions of hydroxyl groups and the critical C10-C10' bond between the anthracene units [5] [9]. The compound belongs to the bianthracene chemical class, specifically a hexa-substituted derivative with hydroxyl groups at positions 1,8,9 and 1',8',9' of the anthracene rings.
Key structural characteristics include:
Table 1: Structural Identifiers of Anthralin 10,10'-Dimer
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | 10-(4,5,10-trihydroxyanthracen-9-yl)anthracene-1,8,9-triol |
Alternative Names | Anthralin dimer; 10,10'-Bianthryl-1,1',8,8',9,9'-hexaol; (9,9'-Bianthracene)-4,4',5,5',10,10'-hexol |
Chemical Formula | C₂₈H₁₈O₆ |
Canonical SMILES | OC1=CC2=C(C(C3=C1C=CC=C3)=O)C1=C(C=CC=C1)C2(O)O.O |
InChIKey | KUNYGANIYRQQLM-UHFFFAOYSA-N |
The dimer's extended conjugated system across both anthracene units significantly alters its electronic properties compared to monomeric anthralin, resulting in distinctive spectral characteristics including bathochromic shifts in UV-visible absorption [5] [7]. This structural rearrangement profoundly influences its physicochemical behavior, particularly regarding solubility, redox potential, and interaction with biological targets.
Initially regarded as a formulation artifact with no therapeutic significance, anthralin 10,10'-dimer has emerged as a compound of pharmacological interest for several reasons:
Biological Activity Modulation: Research indicates the dimer retains the ability to interact with mitochondrial components, though with different potency and kinetics compared to anthralin [2]. This suggests potential contributions to anthralin's overall effects in psoriasis treatment, where mitochondrial targeting is a known mechanism [2] [8].
Stability Considerations: As a naturally occurring degradation product in anthralin formulations, understanding its biological profile is essential for quality control and therapeutic consistency. Studies suggest dimer formation increases with storage time and exposure to oxygen, potentially altering formulation efficacy [4].
Novel Therapeutic Applications: Investigations into the dimer's specific effects on keratinocyte differentiation and immune modulation have explored whether it possesses unique properties exploitable for dermatotherapy, distinct from its parent compound. Notably, its altered redox behavior may influence free radical generation profiles in skin tissue [8].
Table 2: Comparative Profile of Anthralin and Its 10,10'-Dimer
Property | Anthralin (Monomer) | Anthralin 10,10'-Dimer |
---|---|---|
Molecular Formula | C₁₄H₁₀O₃ | C₂₈H₁₈O₆ |
Molecular Weight | 226.23 g/mol | 450.44 g/mol |
CAS Number | 480-22-8 | 54304-27-7 |
Primary Biological Target | Mitochondrial ubiquinone pool | Mitochondria (modified interaction) |
Stability in Formulations | Moderate (oxidizes readily) | High (terminal oxidation product) |
Research Focus | Primary therapeutic agent | Degradation product with potential bioactivity |
The current research paradigm recognizes anthralin 10,10'-dimer not merely as an impurity but as a chemically distinct entity with potential contributions to anthralin's complex mechanism of action in psoriasis. Investigations continue to explore whether controlled dimer formation or isolation could yield optimized therapeutic effects with modified staining properties or irritation profiles compared to conventional anthralin [4] [8]. Its role exemplifies how pharmaceutical degradation products can evolve from quality control concerns to compounds of biological interest deserving dedicated study.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7